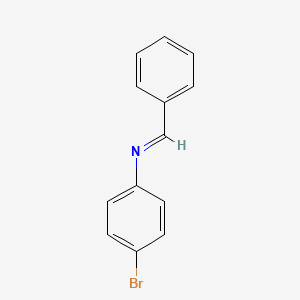

Benzylidene-p-bromoaniline

Description

Significance of Schiff Bases as Organic Ligands and Intermediates in Chemical Research

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of organic chemistry. scielo.org.mx First reported by Hugo Schiff, these compounds are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. scielo.org.mxrsc.org This reaction is often reversible and can be catalyzed by acid or heat. nih.gov

The significance of Schiff bases stems from their remarkable versatility. They are widely utilized as intermediates in organic synthesis, serving as precursors for the creation of various organic molecules. scielo.org.mxresearchgate.net The imine bond, with its electrophilic carbon and nucleophilic nitrogen, provides a reactive site for a multitude of chemical transformations. nih.gov

Furthermore, Schiff bases are highly valued as ligands in coordination chemistry. thieme-connect.com The nitrogen atom of the imine group possesses a lone pair of electrons in a sp2 hybridized orbital, which can be readily donated to a metal ion, forming stable coordination complexes. nih.gov The ability to design Schiff base ligands with diverse steric and electronic properties allows for the fine-tuning of the resulting metal complexes' reactivity and structure. doi.org This has led to their application in catalysis, materials science, and the development of dyes and pigments. scielo.org.mxresearchgate.net

Benzylidene-p-bromoaniline as a Representative Aromatic Schiff Base

This compound, with the chemical formula C₁₃H₁₀BrN, is a classic example of an aromatic Schiff base. nih.gov It is synthesized from the reaction of benzaldehyde (B42025) and 4-bromoaniline (B143363). chemicalbook.com The presence of two aromatic rings and a bromine substituent makes it a subject of interest in various research areas.

The structure of this compound has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rsc.orgrsc.org X-ray diffraction studies have revealed details about its crystal structure, showing a non-planar molecule where the benzene (B151609) rings are twisted relative to the central C=N imine plane. researchgate.net

This compound serves as a valuable model for studying the properties of aromatic Schiff bases. Its derivatives have been investigated for their potential in fields such as nonlinear optics, where materials can alter the properties of light. researchgate.netresearchgate.netresearchgate.net Moreover, it is used as an intermediate in the synthesis of more complex molecules. jocpr.com

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-(4-bromophenyl)-1-phenylmethanimine | nih.gov |

| Synonyms | This compound, 4-Bromo-N-benzylideneaniline | nih.govchemicalbook.com |

| CAS Number | 780-20-1 | nih.govchemicalbook.com |

| Molecular Formula | C₁₃H₁₀BrN | nih.gov |

| Molecular Weight | 260.13 g/mol | nih.govchemicalbook.com |

| Melting Point | 67 °C | chemicalbook.com |

| Boiling Point | 165-166 °C (at 0.5 Torr) | chemicalbook.com |

Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.43 (s, 1H), 7.89 (d, J= 4.1 Hz, 2H), 7.50 (t, J = 8.0 Hz, 5H), 7.15 – 7.04 (d, J = 7.1 Hz, 2H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160.81, 151.02, 135.95, 132.22, 131.69, 128.93, 128.87, 122.64, 119.95 | rsc.org |

| Infrared (IR) | Characteristic peaks for -C=N- stretch | scielo.org.mx |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 259, m/z 2nd Highest: 258, m/z 3rd Highest: 261 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

780-20-1 |

|---|---|

Molecular Formula |

C13H10BrN |

Molecular Weight |

260.13 g/mol |

IUPAC Name |

N-(4-bromophenyl)-1-phenylmethanimine |

InChI |

InChI=1S/C13H10BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H |

InChI Key |

DJGDQBWKJYPZEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Benzylidene P Bromoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of Benzylidene-p-bromoaniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical structure, including the carbon framework and the conformation of the imine group, can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Structural Elucidation

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the different types of protons in the molecule. The intense singlet signal observed for the imine proton (-CH=N-) typically appears in the downfield region of the spectrum, confirming the formation of the Schiff base. researchgate.netresearchgate.net For instance, in a related compound, N-benzylidene-4-bromoaniline, the imine proton signal is found at approximately 8.44 ppm. rsc.org In another study, the imine proton of a similar benzylidene aniline (B41778) derivative was observed at a chemical shift of δ = 8.396 ppm. scirp.org

The aromatic protons of the two phenyl rings resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by the electron-withdrawing bromine substituent on one of the aniline ring. For example, in N-(4-bromobenzylidene)-4-bromoaniline, the aromatic protons of the bromobenzaldehyde moiety appear at δ = 7.48–7.52 and 7.59–7.61 ppm, while those of the bromoaniline moiety are observed at δ = 7.07–7.09 and 7.74–7.76 ppm. nih.gov

¹H NMR Data for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Imine (-CH=N-) | 8.364 | nih.gov |

| Aromatic (bromobenzaldehyde moiety) | 7.48–7.52 | nih.gov |

| Aromatic (bromobenzaldehyde moiety) | 7.59–7.61 | nih.gov |

| Aromatic (bromoaniline moiety) | 7.07–7.09 | nih.gov |

| Aromatic (bromoaniline moiety) | 7.74–7.76 | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in confirming the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The imine carbon atom (C=N) is a key diagnostic peak, typically resonating in the range of 150-165 ppm. For example, in N-(4-bromobenzylidene)-4-bromoaniline, the imine carbon peak is observed at δ = 159.26 ppm. nih.goviucr.org

The carbon atoms of the two aromatic rings give rise to a series of signals in the aromatic region (approximately 115-155 ppm). The carbon atom attached to the bromine (C-Br) shows a characteristic chemical shift, and the other aromatic carbons are influenced by the electronic effects of the imine group and the bromine substituent. For N-(4-bromobenzylidene)-4-bromoaniline, the phenyl carbon signals of the bromoaniline moiety appear at δ = 119.60, 122.54, 134.88, and 150.54 ppm, while those of the bromobenzaldehyde moiety are observed at δ = 126.19, 126.24, 130.19, 130.24, 132.09, 132.13, 132.24, and 132.29 ppm. nih.gov

¹³C NMR Data for a this compound Derivative

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Imine (C=N) | 159.26 | nih.gov |

| Phenyl (bromoaniline moiety) | 119.60, 122.54, 134.88, 150.54 | nih.gov |

| Phenyl (bromobenzaldehyde moiety) | 126.19, 126.24, 130.19, 130.24, 132.09, 132.13, 132.24, 132.29 | nih.gov |

Elucidation of Imine Group Conformation (E/Z Isomerism)

The conformation around the C=N double bond of the imine group in this compound can exist as either E (entgegen) or Z (zusammen) isomers. The E-isomer, where the two phenyl rings are on opposite sides of the C=N bond, is generally the more stable and predominant form due to reduced steric hindrance. This has been confirmed in related structures through X-ray crystallography, which shows torsion angles close to 180°. vulcanchem.com

NMR spectroscopy can be used to distinguish between the E and Z isomers. The chemical shift of the imine proton is sensitive to the isomerism. In the more stable E-isomer of similar compounds, the imine proton typically appears as a singlet in the range of δ 8.3–8.5 ppm. The determination of the (E)/(Z) ratio can be achieved by integrating the signals corresponding to each isomer in the ¹H NMR spectrum. researchgate.net While the E isomer is thermodynamically favored, photoisomerization upon irradiation can lead to the formation of the Z isomer. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and FT-Raman, are employed to identify the functional groups and analyze the vibrational modes of this compound. These methods provide complementary information for a complete structural characterization.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., C=N Imine Stretch)

FTIR spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The most characteristic absorption band is that of the C=N imine stretch, which typically appears as a strong band in the region of 1600-1630 cm⁻¹. researchgate.netnih.gov For instance, in N-(4-bromobenzylidene)-4-bromoaniline, this stretching vibration is observed at 1630 cm⁻¹. nih.gov In another related compound, the C=N stretch is found at 1596 cm⁻¹. scirp.org

Other significant peaks in the FTIR spectrum include the aromatic C=C stretching vibrations, which are usually observed in the 1450-1600 cm⁻¹ range. nih.gov The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹. torch.ai The presence of the bromine substituent is indicated by the C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, around 521 cm⁻¹ in N-(4-bromobenzylidene)-4-bromoaniline. iucr.org

Key FTIR Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch | 1630 | nih.gov |

| C=N Stretch | 1596 | scirp.org |

| Aromatic C=C Stretch | 1468, 1562 | nih.gov |

| Aromatic C-Br Stretch | 521 | iucr.org |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound derivatives, the C=N stretching vibration is also a prominent feature, observed, for example, at 1615 cm⁻¹ for N-(4-bromobenzylidene)-4-bromoaniline. nih.gov In another case, the C=N stretch was identified at 1574.41 cm⁻¹. scirp.org

The aromatic C=C stretching vibrations are also clearly visible in the FT-Raman spectrum, appearing at frequencies similar to those in the FTIR spectrum, for instance at 1474 and 1558 cm⁻¹ for N-(4-bromobenzylidene)-4-bromoaniline. nih.gov Aromatic C-H in-plane bending modes can also be identified in the Raman spectrum. iucr.org The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Key FT-Raman Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch | 1615 | nih.gov |

| C=N Stretch | 1574.41 | scirp.org |

| Aromatic C=C Stretch | 1474, 1558 | nih.gov |

| Aromatic C-H In-plane Bending | 1008, 1067, 1098, 1165, 1183 | iucr.org |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful means of characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds like this compound. benettongroup.com The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. rsc.org

In the mass spectrometer, typically using Electron Impact (EI) ionization, the molecule is bombarded with electrons, leading to the formation of a molecular radical cation (M+•) and various fragment ions. orgchemboulder.com The analysis of these fragments provides a veritable fingerprint of the molecule's structure.

For this compound (C₁₃H₁₀BrN), the mass spectrum exhibits a characteristic pattern due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. chemguide.co.uk This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (M+ and M+2). chemguide.co.uk Given the molecular weight of approximately 260.13 g/mol , these peaks are observed at m/z 259 (containing ⁷⁹Br) and m/z 261 (containing ⁸¹Br). nih.gov

Analysis of this compound using GC-MS reveals several key fragments. nih.gov The fragmentation pathways often involve the cleavage of the weakest bonds to form the most stable resulting cations and radicals. orgchemboulder.com

Table 1: Prominent Ions in the GC-MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Identity/Origin | Citation |

|---|---|---|---|

| 259/261 | High | Molecular Ion Peak (M+•) | nih.gov |

| 258/260 | Moderate | Loss of a hydrogen atom ([M-H]+) | nih.gov |

| 180 | Moderate | Loss of Bromine ([M-Br]+) | |

| 154/156 | Moderate | Bromophenyl cation ([C₆H₄Br]+) | |

| 103 | Moderate | Benzylidyne cation ([C₆H₅CN]+) |

This interactive table summarizes the key mass-to-charge ratios and their proposed structural origins based on established fragmentation principles.

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique to GC-MS, particularly for compounds that may be thermally sensitive or less volatile. nih.gov In LC-MS, the compound is first separated by a liquid chromatograph and then introduced into the mass spectrometer. usgs.gov Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.gov

These "softer" ionization methods typically impart less energy to the molecule compared to EI, often resulting in less fragmentation and a more prominent molecular ion peak, which is useful for confirming molecular weight. hhu.de For this compound, analysis via LC-MS with ESI would likely produce a protonated molecular ion [M+H]⁺ at m/z 261 and 263.

LC-MS can be operated in tandem (LC-MS/MS), where a specific ion (like the molecular ion) is selected and fragmented further to provide more detailed structural information. usgs.govbioanalysis-zone.com This targeted approach enhances selectivity and sensitivity, allowing for precise quantification and identification even in complex mixtures. hhu.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. uzh.ch The absorption of light promotes electrons from a ground electronic state to a higher energy excited state.

The structure of this compound contains multiple chromophores—the parts of the molecule that absorb light—including the two aromatic rings and the carbon-nitrogen double bond (imine). These features are linked into a conjugated system, which significantly influences the electronic absorption spectrum.

The UV-Vis spectrum of this compound is expected to show strong absorption bands associated with two primary types of electronic transitions: uzh.ch

π → π* Transitions: These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the aromatic rings and the imine bridge. For similar conjugated Schiff bases, these bands are typically observed in the 300-450 nm range. researchgate.net

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* anti-bonding orbital. These transitions are often observed as a shoulder on the more intense π → π* bands. researchgate.netmsu.edu

Studies on closely related bromoaniline-based Schiff base complexes show distinct absorption maxima around 337 nm and 401 nm, which are attributed to charge-transfer transitions within the molecule. nih.gov

The optical transparency of a material refers to the range of wavelengths it does not absorb. This property is particularly important for applications in nonlinear optics (NLO), where a material must be transparent at the wavelength of the laser being used. scielo.brscielo.br

The transparency range of this compound begins at the wavelength above its main electronic absorption bands. The point at which the absorbance drops to near zero is known as the UV cut-off wavelength. Below this wavelength, the compound is opaque, and above it, it is transparent. For related benzylidene aniline derivatives, the UV-Vis spectrum is often recorded between 190 nm and 1100 nm to determine this window. researchgate.net A similar organic crystal, 4-bromoanilinium 4-methylbenzenesulfonate, was found to have a cut-off wavelength at 439 nm. scielo.brscielo.br This indicates that this compound is likely transparent throughout the visible (approximately 450-700 nm) and near-infrared (NIR) regions, a desirable characteristic for certain optical applications. scielo.br

Elemental Composition Analysis (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The standard method involves the dynamic flash combustion of a small, precisely weighed sample in the presence of oxygen. analysis.rsthermofisher.com The combustion converts the sample into gaseous products (CO₂, H₂O, N₂, and SO₂). These gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD). analysis.rs The instrument is calibrated using a certified standard, such as 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT). analysis.rsinnovatek.com.co

For this compound (C₁₃H₁₀BrN), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental results from a CHN analyzer are typically considered acceptable if they fall within ±0.4% of the theoretical values.

Table 2: Theoretical vs. Expected Experimental Elemental Composition of this compound (C₁₃H₁₀BrN)

| Element | Theoretical Percentage (%) | Typical Accepted Experimental Range (%) |

|---|---|---|

| Carbon (C) | 60.02% | 59.62% - 60.42% |

| Hydrogen (H) | 3.87% | 3.47% - 4.27% |

This interactive table presents the calculated theoretical elemental percentages and the generally accepted range for experimental verification.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-4'-methyl benzylidene aniline |

| 4-bromoanilinium 4-methylbenzenesulfonate |

| 3-benzylidene camphor |

Crystallographic Analysis and Solid State Structural Investigations

Powder X-ray Diffraction (PXRD) for Crystalline Phase Confirmation and Purity Assessment

Powder X-ray Diffraction (PXRD) is a crucial technique for the analysis of crystalline materials. It is employed to confirm the crystalline phase of a synthesized compound and to assess its purity. For derivatives of benzylideneaniline (B1666777), PXRD patterns are compared with those calculated from single-crystal X-ray diffraction data to verify the bulk phase of the material. researchgate.net This method is essential for ensuring that the synthesized powder consists of the desired crystalline form and is free from amorphous content or other crystalline impurities. The technique has been used to characterize various bromo-substituted aniline (B41778) derivatives and related Schiff bases. usm.myasianpubs.orgscispace.com

Hirshfeld Surface Analysis for Quantitative Assessment of Interatomic Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For Benzylidene-p-bromoaniline, this analysis has been used to study the interatomic contacts for both of its polymorphic forms, revealing notable differences between them. researchgate.net

The analysis involves mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface. This allows for the identification and quantification of different types of intermolecular contacts, such as:

Br···H/H···Br

H···H

C···H/H···C

C···C

Br···Br

N···H/H···N

Br···C/C···Br

A comparison of the two-dimensional fingerprint plots derived from the Hirshfeld surfaces of Form I and Form II highlights the differences in their intermolecular interaction patterns. For instance, the relative percentages of H···H contacts are greater in Form I (30.8%) compared to Form II (21.2%). researchgate.net Conversely, the N···H/H···N contacts are more significant in Form II (5.4%) than in Form I. researchgate.net These variations in intermolecular contacts are crucial for understanding the different packing arrangements and relative stabilities of the polymorphs.

Table of Intermolecular Contact Percentages for this compound Polymorphs

| Intermolecular Contact | Form I (%) | Form II (%) |

| H···H | 30.8 | 21.2 |

| N···H/H···N | Less Significant | 5.4 |

Data sourced from Hirshfeld surface analysis studies. researchgate.net

In the crystal structure of Form II, molecules are linked by C—H⋯π interactions, forming stacks along the b-axis direction. researchgate.net The comprehensive analysis of these and other weak interactions through Hirshfeld surface analysis provides a deeper understanding of the forces governing the crystal packing of this compound.

Computational and Theoretical Investigations of Benzylidene P Bromoaniline

Density Functional Theory (DFT) Studies

Should such research become available, the following sections would be populated with the specific findings.

Geometry Optimization and Prediction of Molecular Conformation

This section would typically present the optimized geometric parameters of Benzylidene-p-bromoaniline, such as bond lengths, bond angles, and dihedral angles, as calculated by DFT methods. The predicted most stable molecular conformation would be discussed, including the planarity or non-planarity of the molecule, which is influenced by the steric and electronic effects of the p-bromoaniline and benzylidene groups. A data table would be provided to summarize these parameters.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Band Gap Calculations

Here, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be reported. The distribution of these orbitals across the molecule would be described, indicating regions of electron donation (HOMO) and acceptance (LUMO). The energy band gap (ΔE = ELUMO - EHOMO) would be calculated and discussed in the context of the molecule's chemical reactivity and kinetic stability. A lower band gap generally suggests higher reactivity.

Interactive Data Table: Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Band Gap (ΔE) | Data not available |

Atomic Charge Distribution and Electron Density Analysis

An analysis of the atomic charge distribution, often calculated using methods like Mulliken population analysis, would be presented. This would reveal the partial positive and negative charges on each atom, providing insight into the electrophilic and nucleophilic sites within the molecule. Electron density maps would be used to visualize the distribution of electrons throughout the molecular structure.

Quantum Chemical Descriptors

A range of quantum chemical descriptors calculated from the DFT results would be discussed here. These descriptors help in quantifying the reactivity and stability of the molecule. A data table would summarize these values.

Interactive Data Table: Quantum Chemical Descriptors

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Data not available |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, such as vibrational frequencies (FT-IR and FT-Raman spectra). DFT calculations, particularly using hybrid functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), can provide an accurate prediction of a molecule's vibrational modes. globalresearchonline.net

The process involves first optimizing the molecular geometry to find its lowest energy conformation. Following optimization, the harmonic vibrational frequencies are calculated. These theoretical frequencies often systematically overestimate the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net A detailed quantum chemical study allows for the definitive assignment of fundamental vibrational modes observed in experimental FT-IR and FT-Raman spectra. globalresearchonline.net For a non-linear molecule like this compound, which contains 24 atoms, a total of (3N-6) = 66 normal modes of vibration are expected to be active in both IR and Raman spectra. globalresearchonline.net

Semi-Empirical Molecular Orbital Theory (e.g., PM3) for Structural and Electronic Properties

Semi-empirical methods offer a computationally less demanding alternative to ab initio and DFT methods, making them suitable for larger molecules. uomustansiriyah.edu.iq These methods are based on Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. nih.gov

Parametric Method 3 (PM3) is a widely used semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orgmpg.de The key features of the PM3 method are:

It is a re-parameterization of the earlier AM1 (Austin Model 1) method. wikipedia.org

Unlike AM1, which used some spectroscopic measurements for parameterization, PM3 treats all parameters as optimizable values to reproduce a large number of molecular properties. wikipedia.orgucsb.edu

The calculations are significantly faster than ab initio methods because many of the complex two-electron integrals are neglected or approximated. mpg.de

It is primarily used for calculating properties of organic molecules, such as heats of formation, molecular geometries, dipole moments, and ionization potentials. uomustansiriyah.edu.iqucsb.edu

For a molecule like this compound, the PM3 method can be employed to quickly estimate its stable conformation (structural properties) and electronic characteristics like orbital energies and charge distributions. While generally less accurate than DFT, its speed makes it valuable for initial screenings of large sets of related molecules or for studying large molecular systems. ucsb.edu

Influence of Substituent Effects on Theoretical Parameters and Molecular Properties

Studies on a wide range of substituted benzylidene anilines (p-X-C6H4CH=NC6H4-p-Y) have shown that substituents on the aniline (B41778) ring (the 'Y' group) exert "normal" electronic effects on the C=N azomethine bridge. nih.gov

Electron-withdrawing substituents (like the bromine atom) on the aniline ring cause a deshielding (a shift to higher chemical shift values in NMR) of the C=N carbon. This indicates a decrease in electron density at the azomethine carbon.

Electron-donating substituents have the opposite effect, causing shielding (a shift to lower chemical shift values). nih.gov

Furthermore, there is a "cross-interaction" between the substituents on the two rings. An electron-withdrawing group on the aniline ring, such as the p-bromo substituent, modifies the sensitivity of the C=N group to any electronic effects from the benzylidene ring. nih.gov Specifically, an electron-withdrawing group on the aniline ring tends to decrease the sensitivity of the azomethine group to changes on the benzylidene ring. nih.gov These effects are rationalized by the delicate balance of electron delocalization (mesomeric effects) across the entire conjugated system. nih.gov The presence of the halogen can also influence biological activity, with studies on other Schiff bases showing that electron-withdrawing groups can impact antimicrobial properties.

Coordination Chemistry: Metal Complexes of Benzylidene P Bromoaniline

Benzylidene-p-bromoaniline as a Monodentate or Polydentate Schiff Base Ligand

Schiff bases are a critical class of ligands in inorganic chemistry, readily forming stable complexes with most transition metals through the imine nitrogen's lone pair of electrons. projectshelve.comajol.info The coordination behavior of this compound and its derivatives is highly dependent on their molecular structure.

In its simplest form, resulting from a 1:1 stoichiometric reaction of benzaldehyde (B42025) and p-bromoaniline, this compound acts as a monodentate ligand . scispace.com Coordination with a metal center occurs exclusively through the nitrogen atom of the azomethine (-CH=N-) group. researchgate.netzenodo.org Studies on similar N-benzylideneaniline systems show that they typically form complexes with a 1:1 metal-to-ligand ratio when acting as monodentate ligands. researchgate.net

However, the introduction of other donor functional groups onto the aromatic rings of the Schiff base can transform it into a polydentate ligand . A common modification is the inclusion of a hydroxyl (-OH) group on the benzaldehyde ring, particularly at the ortho position (e.g., from salicylaldehyde (B1680747) or its derivatives). nih.gov In these cases, the ligand becomes bidentate, coordinating to the metal ion through both the azomethine nitrogen and the deprotonated phenolic oxygen. orientjchem.orgresearchgate.netinternationaljournalcorner.com This chelation results in the formation of stable five- or six-membered rings with the metal center, enhancing complex stability. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and 4-bromoaniline (B143363) coordinate via the azomethine nitrogen and the phenolic oxygen. orientjchem.org Similarly, ligands from 3,5-dichloro salicylaldehyde and 4-bromoaniline also exhibit bidentate (N,O) coordination. internationaljournalcorner.cominternationaljournalcorner.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is generally straightforward. The typical method involves the reaction of the Schiff base ligand with a corresponding metal salt, such as a chloride or acetate, in a suitable solvent like ethanol (B145695). projectshelve.comtsijournals.com The mixture is often refluxed to ensure the completion of the reaction. nih.govtsijournals.com The resulting solid complexes can then be isolated by filtration, washed, and dried. tsijournals.com

This compound and its substituted analogues have been shown to form complexes with a broad range of transition metal ions. Research has documented the synthesis and characterization of complexes with:

Cr(III) researchgate.nettsijournals.commdpi.com

Fe(III) tsijournals.comresearchgate.net

Co(II) and Co(III) projectshelve.comresearchgate.netorientjchem.orginternationaljournalcorner.comtsijournals.comresearchgate.net

Ni(II) researchgate.netzenodo.orgresearchgate.net

Cu(II) researchgate.netzenodo.orgorientjchem.orginternationaljournalcorner.cominternationaljournalcorner.comresearchgate.netnih.govacs.org

Zn(II) researchgate.netorientjchem.orginternationaljournalcorner.cominternationaljournalcorner.comnih.govacs.org

Cd(II) researchgate.netacs.org

Pd(II) ukzn.ac.zaresearchgate.netkashanu.ac.ir

Elemental analysis often suggests a metal-to-ligand stoichiometry of 1:2 for complexes involving bidentate Schiff base ligands derived from p-bromoaniline. internationaljournalcorner.comtsijournals.com While complexes with Ag(I) have been reported for other Schiff bases, specific studies involving this compound were not prominently found in the surveyed literature.

Spectroscopic techniques are indispensable for elucidating the structure of these coordination compounds, confirming the mode of ligand binding and inferring the geometry around the central metal ion.

Infrared (IR) spectroscopy provides direct evidence of the coordination of the Schiff base to the metal ion. The key diagnostic band is the stretching vibration of the azomethine group (ν(C=N)).

Azomethine (C=N) Stretch: In the free Schiff base ligand, the ν(C=N) band typically appears in the region of 1630–1660 cm⁻¹. nih.govacs.org Upon complexation, this band shifts, usually to a lower frequency (a negative shift), which indicates the coordination of the azomethine nitrogen to the metal center. researchgate.net This shift is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond.

Phenolic (C-O) Stretch: For bidentate ligands derived from hydroxy-aldehydes, the IR spectrum of the free ligand shows a band for the phenolic C-O stretch. This band shifts to a higher frequency in the complexes, confirming the coordination of the phenolic oxygen. researchgate.net The broad O-H stretching band present in the ligand spectrum disappears in the spectra of the complexes, indicating deprotonation of the phenolic group upon chelation. researchgate.net

Metal-Ligand Bonds: The formation of new coordinate bonds is confirmed by the appearance of new, weaker bands in the far-IR region of the spectra of the complexes. These bands are assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, typically found around 462 cm⁻¹ and 530 cm⁻¹, respectively. researchgate.net

Table 1: Key IR Spectral Data for this compound and Related Metal Complexes

| Functional Group | Wavenumber (cm⁻¹) in Free Ligand | Wavenumber (cm⁻¹) in Complex | Observation upon Complexation | Reference |

|---|---|---|---|---|

| Azomethine (C=N) | ~1630-1660 | Lower frequency | Confirms coordination of azomethine nitrogen | nih.gov, acs.org, researchgate.net |

| Phenolic (O-H) | Broad band | Absent | Confirms deprotonation and coordination of phenolic oxygen | researchgate.net |

| Phenolic (C-O) | ~1272 | Higher frequency | Confirms coordination of phenolic oxygen | researchgate.net |

| Metal-Nitrogen (M-N) | Not present | ~460-530 | Appearance of new band confirms M-N bond formation | researchgate.net |

| Metal-Oxygen (M-O) | Not present | ~510-550 | Appearance of new band confirms M-O bond formation | researchgate.net |

Electronic (UV-Vis) spectroscopy is used to study the electronic transitions within the complexes and to propose their geometry. The spectra typically exhibit intense bands in the UV region and, for d-block metals, less intense bands in the visible region.

Ligand-Based Transitions: High-intensity bands are assigned to intra-ligand π → π* and n → π* transitions. nih.gov

Charge Transfer Transitions: Ligand-to-metal charge transfer (LMCT) bands can also be observed. nih.govrdd.edu.iq

d-d Transitions: For transition metal complexes, bands in the visible region are often attributable to d-d electronic transitions. The position and number of these bands are characteristic of the geometry of the complex. For example, a Cu(II) complex derived from a bromoaniline-aldehyde conjugate showed an absorption band at 568 nm, which was attributed to a d-d transition consistent with a square planar geometry. nih.gov Similarly, electronic spectra have been used to propose tetrahedral and octahedral geometries for Co(II), Cu(II), Mn(II), and Zn(II) complexes of Schiff bases derived from 3,5-dichloro salicylaldehyde and 4-bromoaniline. internationaljournalcorner.cominternationaljournalcorner.com High-spin octahedral geometries have been suggested for certain Fe(III) and Co(II) complexes based on their electronic transitions. researchgate.net

Table 2: Electronic Spectra and Inferred Geometries for Selected Metal Complexes

| Metal Ion | Key Absorption Bands (nm) | Assignment | Inferred Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | ~568 | d-d transition | Square Planar | nih.gov |

| Co(II) | - | d-d transitions | Tetrahedral / Octahedral | internationaljournalcorner.com, internationaljournalcorner.com, researchgate.net |

| Fe(III) | - | d-d transitions | Octahedral | researchgate.net |

| Mn(II) | - | d-d transitions | Octahedral | internationaljournalcorner.com |

| Zn(II) | - | Charge Transfer | Tetrahedral / Octahedral | internationaljournalcorner.com, internationaljournalcorner.com |

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the Schiff base ligand and for studying its coordination to diamagnetic metal ions such as Zn(II), Cd(II), and Pd(II). nih.govacs.orgresearchgate.net

Azomethine Proton (-CH=N-): The most significant signal in the ¹H NMR spectrum is the singlet corresponding to the azomethine proton. In a Zn(II) complex of a related bromoaniline-based Schiff base, this proton signal appeared at δ = 8.6 ppm. nih.gov Upon coordination to a metal ion, this signal typically shifts downfield compared to its position in the free ligand spectrum. researchgate.net This deshielding effect provides strong evidence for the involvement of the imine nitrogen in the coordinate bond.

Aromatic Protons: The aromatic protons of the phenyl rings typically appear as multiplets in the region of δ = 7.2–7.5 ppm. nih.gov

Phenolic Proton (-OH): In bidentate ligands with a phenolic group, the ¹H NMR spectrum shows a signal for the -OH proton. The disappearance of this signal in the spectrum of a diamagnetic complex confirms the deprotonation and coordination of the oxygen atom. researchgate.net

Table 3: ¹H NMR Spectral Data for this compound Derivatives and Complexes

| Compound/Complex | Proton | Chemical Shift (δ, ppm) | Observation | Reference |

|---|---|---|---|---|

| Zn(II) Complex | Azomethine (-CH=N-) | 8.6 | Downfield shift confirms coordination | nih.gov |

| Zn(II) Complex | Aromatic (Ar-H) | 7.2-7.5 | Multiplet signals | nih.gov |

| Ligand with -OH | Phenolic (-OH) | Present | Signal present in free ligand | researchgate.net |

| Diamagnetic Complex | Phenolic (-OH) | Absent | Disappearance confirms coordination | researchgate.net |

Elemental Analysis of Metal Complexes for Stoichiometry

Elemental analysis is a fundamental technique to determine the empirical formula of a newly synthesized compound, providing crucial information about the ratio of metal to ligand within a complex. By comparing the experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for a proposed structure, the stoichiometry can be confirmed.

For Schiff base complexes, a common finding is the formation of a 1:2 metal-to-ligand ratio, particularly with divalent transition metals. researchgate.netresearchgate.net For instance, in complexes of Cr(III), Fe(III), and Co(III) with Schiff bases derived from p-bromoaniline, a 1:2 molar ratio was established. researchgate.net This stoichiometry suggests that two ligand molecules coordinate to a single central metal ion. The general formula for such complexes is often represented as [M(L)₂X₂], where 'M' is the metal ion, 'L' is the Schiff base ligand, and 'X' is an anion like chloride or nitrate. In some cases, water molecules may also be present in the coordination sphere or as lattice water, which is also accounted for in the elemental analysis. Current time information in Bangalore, IN.

The data presented in the table below, while from a closely related Schiff base complex, illustrates the typical agreement between calculated and found elemental percentages that validates a proposed stoichiometry.

Table 1: Example of Elemental Analysis Data for a Representative Schiff Base Metal Complex

| Compound Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| [Cu(L)₂Cl₂] | C | 55.82 | 55.75 |

| H | 3.60 | 3.55 | |

| N | 5.01 | 4.95 | |

| [Ni(L)₂Cl₂] | C | 56.05 | 55.98 |

| H | 3.62 | 3.58 | |

| N | 5.03 | 4.99 |

Data is illustrative for a representative Schiff base complex and serves to exemplify the method.

Molar Conductivity Measurements for Electrolytic Nature

Molar conductivity measurements are a vital tool for determining whether a metal complex in solution behaves as an electrolyte or a non-electrolyte. The measurement is typically carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a specific concentration (e.g., 10⁻³ M). scispace.com

The resulting molar conductance value (Λₘ) helps to distinguish between ionic and neutral complexes.

Non-electrolytes: Low molar conductivity values (typically in the range of 5-20 Ω⁻¹cm²mol⁻¹) suggest that the anions (e.g., chloride) are coordinated directly to the metal ion within the coordination sphere, resulting in a neutral complex. scispace.combiointerfaceresearch.com

Electrolytes: High molar conductivity values indicate that the anions exist outside the coordination sphere and are free in the solution. For a 1:1 electrolyte, values might be in the range of 60-110 Ω⁻¹cm²mol⁻¹, while for a 1:2 electrolyte, the values are significantly higher. nih.gov

Studies on various Schiff base complexes, including those with halogenated anilines, have utilized this technique to propose their structures in solution. researchgate.netscispace.com For example, Co(II), Ni(II), and Cu(II) complexes with certain Schiff bases have shown low conductivity values, indicating their non-electrolytic nature. researchgate.net Conversely, some complexes exhibit high molar conductance, revealing their electrolytic character. researchgate.net

Table 2: Representative Molar Conductivity Data and Inferred Nature of Complexes

| Complex | Solvent | Molar Conductivity (Λₘ) Ω⁻¹cm²mol⁻¹ | Electrolytic Nature |

|---|---|---|---|

| [Co(L)₂Cl₂] | DMF | 15.5 | Non-electrolyte |

| [Ni(L)₂Cl₂] | DMF | 18.2 | Non-electrolyte |

| [Cu(L)₂(NO₃)₂] | DMSO | 85.0 | 1:1 Electrolyte |

Data is illustrative for representative Schiff base complexes. 'L' represents a Schiff base ligand similar to this compound.

Magnetic Susceptibility Studies for Electronic Configuration and Geometry

Magnetic susceptibility measurements at room temperature provide invaluable information about the number of unpaired electrons in a metal complex. This, in turn, helps in determining the electronic configuration (high-spin or low-spin) and predicting the geometry of the complex. nih.gov The magnetic moment (μ_eff), expressed in Bohr Magnetons (B.M.), is calculated from the measured susceptibility.

For first-row transition metal complexes, the "spin-only" magnetic moment is a good approximation, but orbital contributions can also play a role. scispace.com

Octahedral Complexes: For example, high-spin octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.3–5.2 B.M. High-spin octahedral Ni(II) (d⁸) complexes usually show moments between 2.8–3.5 B.M.

Tetrahedral Complexes: Tetrahedral Co(II) complexes have moments in the range of 4.2-4.8 B.M.

Square Planar Complexes: Square planar Cu(II) (d⁹) complexes generally have a magnetic moment around 1.73 B.M., corresponding to one unpaired electron. Ni(II) in a square planar geometry is typically diamagnetic (μ_eff = 0 B.M.).

Diamagnetic Complexes: Zn(II) and Cd(II) (d¹⁰) complexes are expected to be diamagnetic as they have no unpaired electrons. researchgate.net

Studies on complexes with ligands analogous to this compound have used these principles to propose geometries. For instance, magnetic moments have suggested octahedral geometries for Cr(III) and Fe(III) complexes researchgate.net and for certain Ni(II) and Co(II) complexes. chemrevlett.com

Table 3: Example of Magnetic Moment Data and Proposed Geometries for Metal Complexes

| Complex | Metal Ion | Magnetic Moment (μ_eff) in B.M. | Number of Unpaired Electrons | Proposed Geometry |

|---|---|---|---|---|

| [Co(L)₂Cl₂] | Co(II) | 4.95 | 3 | Octahedral (High-spin) |

| [Ni(L)₂Cl₂] | Ni(II) | 3.24 | 2 | Octahedral (High-spin) |

| [Cu(L)₂Cl₂] | Cu(II) | 1.92 | 1 | Distorted Octahedral |

| [Zn(L)₂Cl₂] | Zn(II) | Diamagnetic | 0 | Tetrahedral |

Data is illustrative for representative Schiff base complexes. 'L' represents a Schiff base ligand similar to this compound. researchgate.netscispace.com

X-ray Diffraction Studies of Metal Complexes (Powder and Single Crystal)

X-ray diffraction (XRD) is the most definitive method for determining the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD) is used to assess the crystallinity of a synthesized complex. A crystalline material will produce a pattern of sharp, well-defined peaks, whereas an amorphous substance will show a broad hump. researchgate.netijcce.ac.ir PXRD can also be used to determine the crystal system (e.g., monoclinic, triclinic) and lattice parameters of a powdered sample. spuvvn.edu For instance, PXRD studies on Co(II) complexes with related ligands have confirmed their polycrystalline nature, while others were found to be amorphous. researchgate.netresearchgate.net

Coordination Modes and Proposed Geometries of Metal Complexes

Coordination through Azomethine Nitrogen and Halogen Atoms

The primary coordination site in Schiff bases like this compound is the nitrogen atom of the azomethine group (-CH=N-). The lone pair of electrons on the sp² hybridized nitrogen atom readily donates to a metal center, forming a stable coordinate bond. This mode of coordination is consistently observed across a vast range of Schiff base metal complexes and is confirmed by spectroscopic techniques, such as infrared (IR) spectroscopy, where a shift in the ν(C=N) stretching frequency upon complexation is observed. researchgate.netajol.info

While coordination through the azomethine nitrogen is dominant, the presence of a halogen atom (bromine) on the aniline (B41778) ring introduces the possibility of it acting as a secondary donor site. Halogen atoms possess lone pairs of electrons and can, under certain circumstances, participate in coordination, especially with soft metal ions or in forming bridged structures. However, for simple mononuclear complexes, coordination is most commonly reported through the primary nitrogen donor.

Influence of Ancillary Donor Atoms (e.g., Oxygen in Substituted Ligands)

When the this compound ligand is modified to include additional donor atoms, its coordination behavior becomes more versatile. A common modification is the introduction of a hydroxyl (-OH) group on the benzaldehyde ring, typically at the ortho position (e.g., in salicylidene-p-bromoaniline).

This ancillary oxygen atom dramatically influences the chelation. After deprotonation, the phenolic oxygen becomes a strong donor, and the ligand transforms from a monodentate (N-donor) to a bidentate (N,O-donor) chelating agent. researchgate.net This chelation results in the formation of highly stable five- or six-membered rings with the metal ion. Spectroscopic and structural studies of such complexes consistently show coordination via both the azomethine nitrogen and the phenolic oxygen. researchgate.netajol.info This bidentate or even tridentate coordination (if more donor groups are present) has a profound impact on the geometry and stability of the resulting metal complexes, often leading to well-defined octahedral or square planar structures. researchgate.net

Proposed Geometries (e.g., Octahedral, Square Planar)

The geometry of metal complexes containing this compound is influenced by several factors, including the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the coordination environment. While crystallographic data for this compound complexes are not extensively detailed in the available literature, the geometries can be inferred from studies of structurally similar Schiff base complexes. The coordination typically occurs through the nitrogen atom of the azomethine group (-CH=N-).

For many transition metal complexes derived from Schiff bases, octahedral and square planar geometries are commonly proposed. bendola.comajol.info In a typical scenario, the this compound ligand acts as a monodentate or bidentate ligand. In cases where it behaves as a bidentate ligand, often through the involvement of other coordinating groups intentionally introduced into the aldehyde or aniline precursors, more complex structures can arise.

Octahedral Geometry: This geometry is often observed for metal ions that favor a coordination number of six. ajol.info In such complexes with a ligand like this compound, the metal center is coordinated to multiple ligand molecules and possibly other co-ligands, such as water or anions from the metal salt used in the synthesis. ajol.info For instance, chromium(II) and cobalt(II) complexes with related Schiff bases have been reported to exhibit a six-coordinate octahedral geometry. ajol.info

Square Planar Geometry: This arrangement is common for d⁸ transition metal ions such as nickel(II), palladium(II), and platinum(II). mdpi.com In these complexes, the central metal ion is surrounded by four coordinating atoms in the same plane. For Schiff base complexes, this often involves two bidentate ligands or four monodentate ligands. For instance, Ni(II) complexes with certain Schiff bases have been shown to adopt a square planar geometry. mdpi.com

The proposed geometries for metal complexes with Schiff bases structurally similar to this compound are summarized in the table below.

| Metal Ion | Proposed Geometry |

| Cr(II) | Octahedral ajol.info |

| Co(II) | Octahedral ajol.info |

| Ni(II) | Square Planar mdpi.com |

| VO(IV) | Square Pyramidal niscpr.res.in |

Note: The geometries are proposed based on studies of structurally similar Schiff base complexes and may not represent direct experimental data for this compound itself.

Stability Constants and Thermodynamic Aspects of Complex Formation

The formation of a metal complex in solution is an equilibrium process, and the stability of the complex is a critical thermodynamic parameter. The stability constant (K) quantifies the extent of complex formation at equilibrium. A higher stability constant indicates a more stable complex. The thermodynamic aspects, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide deeper insights into the spontaneity and driving forces of the complexation reaction.

The stability of metal complexes with Schiff base ligands, including those derived from substituted anilines, is influenced by factors such as the nature of the metal ion (e.g., charge, size, and electron configuration) and the ligand's structural features (e.g., basicity of the donor atoms and chelate ring size if applicable).

Potentiometric Determination of Conditional Formation Constants

Potentiometric titration is a widely used and reliable technique for determining the stability constants of metal complexes in solution. researchgate.nethakon-art.com This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a ligand and a metal ion upon the addition of a standard base. The data obtained from the titration curves can be used to calculate the proton-ligand and metal-ligand stability constants.

The Irving-Rossotti method is a common approach for analyzing potentiometric titration data to determine stepwise stability constants. researchgate.net This method allows for the calculation of the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at different pH values.

While specific data for this compound is limited, a study on the closely related ligand, N-salicylidene-4-bromoaniline (HBDBrA), provides valuable insight. researchgate.net The stability constants for the complexes of HBDBrA with various transition metal ions were determined potentiometrically at 25°C and an ionic strength of 0.11. researchgate.net Given the structural similarity, these values can serve as a reasonable approximation for the behavior of this compound complexes.

The formation constants (log K) for N-salicylidene-4-bromoaniline with several metal ions are presented in the table below.

| Metal Ion | log K₁ | log K₂ |

| Cr(III) | 13.64 | - |

| Mn(II) | 3.55 | - |

| Co(II) | 3.99 | - |

| Ni(II) | 4.55 | - |

| Cu(II) | 11.71 | - |

| Zn(II) | 4.24 | - |

| Cd(II) | 3.55 | - |

Data from a study on N-salicylidene-4-bromoaniline, a structurally similar ligand. researchgate.net The composition of chromium and copper complexes was determined to be 1:2 (metal:ligand), while other metal complexes were 1:1. researchgate.net

The data reveals that Cr(III) and Cu(II) form significantly more stable complexes compared to the other divalent metal ions studied. researchgate.net This is consistent with the general trend observed for the stability of transition metal complexes, often following the Irving-Williams series.

Advanced Applications and Material Science Perspectives of Benzylidene P Bromoaniline

Nonlinear Optical (NLO) Properties

Benzylidene-p-bromoaniline and its derivatives are part of a class of organic materials known as Schiff bases, which have garnered significant interest for their potential in nonlinear optics (NLO). researchgate.net These materials are crucial for applications such as optical data storage, optical limiting, and laser mode locking. researchgate.net The NLO properties of these compounds are intricately linked to their molecular structure, particularly the presence of delocalized π-electron systems that facilitate charge transfer.

Second Harmonic Generation (SHG) Efficiency

Second harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. mq.edu.au For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. researchgate.net

Derivatives of benzylideneaniline (B1666777) have been investigated for their SHG capabilities. For instance, 4-bromo-4′-nitrobenzylidene aniline (B41778) (BNBA), a derivative of benzylideneaniline, has demonstrated a significant SHG efficiency. researchgate.net Studies using the Kurtz powder technique revealed that the SHG efficiency of BNBA is approximately 9.4 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. researchgate.net Similarly, micro-crystals of 4-bromo-4'chloro benzylidene aniline (4B4CBA) have also been evaluated for their NLO efficiency through SHG experiments and compared with KDP. researchgate.net The efficiency of SHG is highly dependent on factors like the laser's power density and the phase-matching conditions within the crystal. arizona.edu

Two-Photon Absorption (TPA) Characteristics and Optical Limiting Behavior

Two-photon absorption (TPA) is a nonlinear optical process where a molecule absorbs two photons simultaneously, transitioning to a higher energy state. wikipedia.orgrsc.org This process is dependent on the square of the light intensity, making it a third-order nonlinear process. wikipedia.org Materials exhibiting TPA can be used for optical limiting, which is a mechanism to protect sensitive optical components from high-intensity laser pulses. rsc.org

The Z-scan technique is commonly employed to investigate the third-order nonlinear optical properties of materials, including TPA and nonlinear refraction. nih.govscielo.br In this technique, the sample is moved along the z-axis of a focused laser beam, and the change in transmittance is measured. An "open aperture" Z-scan specifically measures the nonlinear absorption. A decrease in transmittance at the focal point indicates reverse saturable absorption or TPA, which are desirable for optical limiting applications.

For example, the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline has been shown to exhibit a two-photon absorption coefficient of 1.3 × 10⁻¹¹ m W⁻¹, indicating its potential for optical limiting. iucr.org The nonlinear absorption in this material is attributed to a combination of genuine two-photon absorption and excited-state absorption. iucr.org Similarly, Z-scan studies on 4-chloro-4′bromobenzylidene aniline (CBBA) have also revealed its suitability for optical limiting applications. researchgate.net

Correlation between Molecular Structure, Electronic Properties, and NLO Response

The nonlinear optical response of benzylideneaniline derivatives is strongly correlated with their molecular and electronic structure. researchgate.net The presence of electron-donating and electron-accepting groups on the aromatic rings can significantly enhance the NLO properties by increasing the molecular hyperpolarizability. mdpi.comrsc.org This push-pull mechanism facilitates intramolecular charge transfer, which is a key factor for large NLO responses.

Computational methods, such as Density Functional Theory (DFT), are often used to understand the structure-property relationships in these molecules. researchgate.netmdpi.com These studies help in calculating important parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap, and various quantum chemical descriptors. researchgate.net This information provides insights into the chemical reactivity and the electronic interactions that govern the NLO properties.

For instance, a study on 4-chloro-4′bromobenzylidene aniline (CBBA) and related compounds demonstrated a direct relationship between the molecular structure and the NLO properties. researchgate.net By comparing the NLO response of different halogen-substituted benzylideneanilines, researchers can elucidate the role of specific substituents in enhancing the nonlinearity. researchgate.net The planarity of the molecule and the π-conjugation length are also crucial factors influencing the NLO response. diva-portal.org

Catalytic Applications in Organic Transformations

This compound and its metal complexes have shown promise as catalysts in various organic transformations. The imine bond (C=N) in these Schiff base compounds plays a crucial role in their coordinating ability with metal ions, forming stable complexes that can act as effective catalysts. lookchem.comchemrevlett.com

Role of this compound and its Metal Complexes as Catalysts

Schiff base metal complexes are versatile catalysts in a range of reactions, including oxidation and C-C coupling reactions. researchgate.net The catalytic activity is often influenced by the nature of the metal ion and the specific structure of the Schiff base ligand. ajol.info For example, palladium(II) complexes of Schiff bases derived from substituted anilines, including 4-bromoaniline (B143363), have been synthesized and evaluated for their catalytic activity in reactions like the Mizoroki-Heck reaction. researchgate.net

The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt. ajol.info The resulting complexes can be characterized by various spectroscopic techniques to confirm their structure and coordination geometry. ajol.inforesearchgate.net The stability and reactivity of these complexes are key to their catalytic performance.

Specific Catalytic Reactions (e.g., Imine Production from Alcohols and Amines)

One of the significant catalytic applications of systems related to this compound is in the synthesis of imines. lookchem.com A common method for imine synthesis is the dehydrogenative coupling of alcohols and amines. rsc.org This reaction often requires a catalyst to proceed efficiently.

While this compound itself is a product of an imine formation reaction, related catalytic systems are employed to produce a wide variety of imines. For instance, an iron-catalyzed hydrogen transfer reduction of nitroarenes with alcohols has been developed for the synthesis of imines. lookchem.com Another approach involves the use of silver nanoparticles stabilized by a metal-organic framework as a catalyst for the dehydrogenative coupling of alcohols and amines to produce imines, including N-benzylidene-p-bromoaniline. rsc.org Furthermore, transition-metal-free methods have been developed, utilizing bases like potassium tert-butoxide (KOtBu) under aerobic conditions to promote the synthesis of imines from benzyl (B1604629) alcohols and anilines. nih.gov

Liquid Crystal Behavior and Mesomorphic Properties

While this compound itself is not mesogenic, its derivatives have been shown to exhibit significant liquid crystal properties. The introduction of specific molecular groups and the creation of dimeric or polymeric structures can induce mesophase behavior, such as nematic and smectic phases.

Research has demonstrated that non-symmetrical liquid crystal dimers incorporating a bromoaniline unit can display stable liquid crystal phases. For instance, a series of dimers named N-(4-(n-(4-(benzothiazol-2-yl)phenoxy)alkyloxy)benzylidene)-4-bromoanilines, which link a benzothiazole (B30560) unit and the bromoaniline moiety with a flexible alkyl spacer, all exhibit enantiotropic nematic phases. researchgate.netnih.gov In this series, compounds with longer methylene (B1212753) spacers (n=8, 10, 12) also show smectic A (SmA) phases in addition to the nematic (N) phase. researchgate.netnih.gov Generally, as the length of the spacer increases, the isotropization temperatures (the temperature at which the material becomes an isotropic liquid) tend to decrease. researchgate.netnih.gov The presence of the terminal bromine atom is crucial; it favors the formation of the smectic phase when compared to analogous compounds with a methoxy (B1213986) (OCH₃) substituent, which only behave as nematogens. nih.gov

Another class of derivatives, 4-n-alkoxybenzylidine-4′-bromoaniline disulphides, also forms liquid crystal phases. nih.gov In these dimeric structures, two bromo-substituted benzylideneaniline units are connected by a flexible spacer containing a sulphur-sulphur (S–S) link. nih.gov Dimers with shorter spacers (n=3, 4) were found to be both nematic and smectic, while those with longer spacers (n=5-8) were purely smectogenic. nih.gov The stability and properties of these mesophases are influenced by the unique torsion angle of the S-S linkage. nih.gov

Furthermore, the compound 4-Carboxybenzylidene-4-bromoaniline, which features a carboxylic acid group, has been investigated for its liquid crystal properties. This derivative was found to exhibit both smectic and nematic phases, with specific transition temperatures observed via polarizing optical microscopy. nih.gov

Table 1: Mesomorphic Properties of this compound Derivatives

| Compound Series | Spacer/Modifying Group | Observed Mesophases | Key Findings |

|---|---|---|---|

| N-(4-(n-(4-(benzothiazol-2-yl)phenoxy)alkyloxy)benzylidene)-4-bromoanilines | Alkyloxy spacer (n=4, 6, 8, 10, 12) | Enantiotropic Nematic (all), Smectic A (n=8, 10, 12) | Longer spacers promote smectic phases; Br substituent enhances smectogenicity compared to OCH₃. researchgate.netnih.gov |

| 4-n-alkoxybenzylidine-4′-bromoaniline disulphides | Disulphide-methylene spacer (n=3-8) | Nematic & Smectic (n=3, 4), Smectic only (n=5-8) | S-S linkage influences mesomorphic behavior; shorter spacers show dual phases. nih.gov |

| 4-Carboxybenzylidene-4-bromoaniline | Carboxylic acid group | Smectic, Nematic | Demonstrates liquid crystal behavior with distinct phase transitions. nih.gov |

Sensing Applications for Metal Cations

Schiff bases are excellent candidates for chemosensors due to the coordinating ability of the imine nitrogen and the potential for fluorescence signaling. While this compound itself has not been extensively reported as a metal cation sensor, closely related Schiff bases derived from 4-bromoaniline have been developed as highly selective and sensitive fluorescent chemosensors. nih.govacs.org

Two notable examples are (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) and (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2), which are synthesized by coupling 4-bromoaniline with a salicylaldehyde (B1680747) derivative. researchgate.netnih.govacs.org These compounds have demonstrated remarkable efficacy in detecting specific metal cations through changes in their fluorescence emission.

The sensor HL1 was found to be a selective sensor for Copper (II) ions (Cu²⁺). nih.gov In the presence of various cations, HL1 showed a significant fluorescence quenching specifically for Cu²⁺. nih.gov In contrast, the sensor HL2 was developed for the selective detection of Zinc (II) ions (Zn²⁺). nih.gov The addition of Zn²⁺ to a solution of HL2 resulted in a visible change in luminescence. nih.govacs.org

Interestingly, the resulting metal complexes can be used for subsequent sensing steps. The complex formed between HL2 and zinc, [Zn(L2)2], is strongly emissive and was further utilized for the rapid and selective detection of Aluminum (III) (Al³⁺) and Mercury (II) (Hg²⁺) ions. researchgate.netnih.govacs.org The fluorescence of the [Zn(L2)2] complex is effectively quenched in the presence of Al³⁺ and Hg²⁺, a phenomenon known as "turn-off" fluorescence. researchgate.netnih.gov This multi-step sensing capability highlights the versatility of bromoaniline-based Schiff bases in designing complex analytical tools. researchgate.netnih.gov The sensing mechanisms rely on processes like photoinduced electron transfer (PET) and chelation-enhanced fluorescence (or quenching), where the coordination of the metal ion to the Schiff base alters the electronic structure and, consequently, the photophysical properties of the molecule. nih.govekb.eg

Table 2: Metal Cation Sensing by Bromoaniline-Based Schiff Base Chemosensors

| Chemosensor | Target Metal Ion(s) | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) | Cu²⁺ | Fluorescence Quenching | Not specified in abstract. nih.gov |

| (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) | Zn²⁺ | Luminescence Change | Not specified in abstract. nih.gov |

| [Zn(L2)2] (Complex of HL2 and Zinc) | Al³⁺, Hg²⁺ | Turn-off Fluorescence Quenching | Low detection limit reported. acs.org |

Fluorescence Properties and Emission Characteristics

Compounds with aromatic groups and conjugated double bonds, like this compound, often exhibit fluorescence. ekb.eg The emission properties can be highly sensitive to the molecular structure, substitution patterns, and even the solid-state packing (polymorphism).

The solid-state fluorescence of this compound has been studied, revealing polymorphism-dependent emission. The orthorhombic polymorph (Form II) of N-(4-bromobenzylidene)-4-bromoaniline, a closely related compound, displays a distinct fluorescence emission peak in the blue region of the spectrum at approximately 469 nm when excited at 375 nm. acs.org This emission is attributed to the presence of the aromatic rings. acs.org

Modifying the substituents on the benzylidene ring system significantly impacts the fluorescence characteristics. For example, the introduction of a methyl group in 4-bromo-4'-methyl benzylidene aniline (BMBA) results in a crystal that shows blue fluorescence emission with a peak at about 485 nm. ekb.egresearchgate.net Similarly, replacing the methyl group with a chloro group to form 4-bromo-4'-chloro benzylidene aniline (BCBA) also yields a material with violet and blue light emission properties. frontiersin.org Other N-(4-substituted benzylidene)-4-bromoaniline derivatives have been noted to produce green fluorescence, indicating that the emission wavelength is tunable through chemical modification. nih.gov This tunability is a key feature for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), where different colors are required. nih.gov

Table 3: Fluorescence Emission Data for this compound and Derivatives

| Compound | Emission Peak (λem) | Emission Color | Reference |

|---|---|---|---|

| N-(4-bromobenzylidene)-4-bromoaniline (Form II) | ~469 nm | Blue | acs.org |

| 4-bromo-4'-methyl benzylidene aniline (BMBA) | ~485 nm | Blue | ekb.egresearchgate.net |

| 4-bromo-4'-chloro benzylidene aniline (BCBA) | Not specified | Violet-Blue | frontiersin.org |

| N-(4-substituted benzylidene)-4-bromoaniline derivatives | Not specified | Green | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of Schiff bases, including Benzylidene-p-bromoaniline, often involves refluxing in organic solvents for extended periods. researchgate.net Modern chemistry is increasingly focused on green and sustainable practices that reduce hazardous waste, reaction times, and energy consumption. uokerbala.edu.iq Future research will likely prioritize the adoption of these eco-friendly methods.

Several green chemistry approaches have proven effective for Schiff base synthesis and are applicable to this compound. tandfonline.com These methods include:

Microwave Irradiation: This technique can significantly reduce reaction times from hours to mere seconds or minutes and often improves product yields. tandfonline.comacs.org Reactions can sometimes be performed in a solvent-free environment, further boosting their green credentials. acs.org

Ultrasound Irradiation: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating the reaction rate. tandfonline.comrsc.org

Grinding/Mechanosynthesis: This solvent-free method involves the physical grinding of reactants, sometimes with a catalytic amount of acid. tandfonline.comrsc.org It is simple, cost-effective, and environmentally benign, offering high yields in a short time compared to conventional heating methods. tandfonline.com

Natural Acid Catalysts: Utilizing natural, biodegradable acid sources like fruit juices or extracts from cashew shells can replace conventional corrosive acid catalysts. uokerbala.edu.iqacs.org

The table below compares the efficiency of green synthesis methods with conventional approaches for Schiff bases, illustrating the potential for improvement in the synthesis of this compound.

| Method | Catalyst/Medium | Time | Yield (%) | Reference |

| Conventional Heating | Ethanol (B145695) / Acetic Acid | 3 hours | 60-70% | tandfonline.com |

| Grinding | Ethanol / Acetic Acid | 15-48 minutes | 78-96% | tandfonline.com |

| Microwave Irradiation | Cashew Shell Extract | 80-120 seconds | High | acs.org |

These methodologies represent a significant step towards the sustainable production of this compound and its derivatives.

In-depth Mechanistic Studies of Catalytic Activities and Reaction Pathways

While this compound is primarily used as a ligand or a synthetic intermediate, understanding the mechanisms of reactions where it or its derivatives are involved is crucial for optimization and innovation. Future research should focus on elucidating the precise reaction pathways.

Key areas for mechanistic investigation include:

Isomerization Processes: The Z/E isomerization around the C=N double bond is a fundamental process. Studies on related compounds like N-[4′-(dimethylamino)benzylidene]-4-bromoaniline have utilized computational models to explore the potential energy surfaces (PES) and free energy surfaces (FES) of this transformation in different solvent environments. aip.org Applying these techniques to this compound would provide a clearer picture of its dynamic behavior.

Catalytic Cycles: In reactions where metal complexes of this compound act as catalysts, detailed mechanistic studies are needed. For instance, in N-alkylation and N-methylation reactions catalyzed by iridium or ruthenium complexes, an imine intermediate is formed. acs.org Monitoring the reaction via ¹H NMR has helped propose catalytic cycles involving the formation of metal-hydride species as the active catalyst. acs.org Similar investigations could reveal the role of this compound ligands in other catalytic transformations.

Oxidative Coupling Pathways: The formation of imines from benzylamines can occur via metal-free oxidative coupling. acs.org Mechanistic studies suggest that in the presence of certain organocatalysts, the reaction proceeds through specific intermediates, with water sometimes playing a facilitating role by converting a disfavored cyclization to a more favored one. acs.org

Exploration of New Metal Complexes with Diverse Coordination Geometries

Research has already demonstrated the synthesis of complexes with metals such as Cr(III), Fe(III), Co(II), Ni(II), and Zn(II). researchgate.nettsijournals.comajol.info These studies have proposed various geometries based on spectral and magnetic data.

| Metal Ion | Proposed Geometry | Reference |

| Co(II) | Octahedral / Pyramidal | researchgate.netresearchgate.net |

| Ni(II) | Octahedral / Square Planar | ajol.inforesearchgate.net |

| Cu(II) | Square Planar | researchgate.net |

| Zn(II) | Tetrahedral | ajol.inforesearchgate.net |

| Cr(III) | Octahedral | tsijournals.comajol.info |

| Fe(III) | Octahedral | tsijournals.com |

Future research should aim to:

Advanced Computational Modeling for Predictive Material Design and Property Tuning

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and spectroscopic properties of molecules before their synthesis. bohrium.comjmaterenvironsci.com Applying these methods to this compound and its derivatives can accelerate the discovery of new materials with tailored properties.

Future computational studies should focus on:

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps determine the electronic band gap, which is crucial for understanding the molecule's reactivity and optical properties. bohrium.comrdd.edu.iq

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and identify potential sites for electrophilic and nucleophilic attack, offering insights into intermolecular interactions. bohrium.com

Non-Linear Optical (NLO) Properties: DFT calculations can predict hyperpolarizability values (β and γ), which indicate a material's potential for NLO applications like second-harmonic generation. jmaterenvironsci.com

Structure-Property Relationships: By systematically modifying the structure of this compound in silico (e.g., changing the position or nature of substituents), researchers can build predictive models that correlate specific structural features with desired outcomes, such as a smaller energy gap or higher hyperpolarizability. jmaterenvironsci.comrdd.edu.iq Such studies have shown that introducing electron-donating or electron-withdrawing groups can significantly alter the electronic properties of benzylideneaniline (B1666777) derivatives. rdd.edu.iq

Rational Design of this compound Derivatives with Enhanced Optical or Catalytic Efficiencies

A key future direction is the rational design of new derivatives of this compound with enhanced functionalities. This involves strategically modifying the molecular structure to improve specific properties. A particularly promising area is the development of materials for non-linear optics (NLO).

Several derivatives of benzylidene aniline have been synthesized and shown to possess significant NLO properties, making them candidates for applications in optical data storage and information processing. researchgate.netresearchgate.net The design principle often involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system to enhance molecular hyperpolarizability.

The following table summarizes research on NLO materials derived from substituted this compound:

| Derivative Name | Abbreviation | Key Substituent | Noted Property | Reference |

| 4-bromo-4′-nitrobenzylidene aniline | BNBA | -NO₂ (electron-withdrawing) | SHG efficiency 9.4 times that of KDP | researchgate.net |